Product packaging for 5-Hydroxymethyluracil(Cat. No.:CAS No. 4433-40-3)

5-Hydroxymethyluracil

Numéro de catalogue: B014597
Numéro CAS: 4433-40-3
Poids moléculaire: 142.11 g/mol
Clé InChI: JDBGXEHEIRGOBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Hydroxymethyluracil (5hmU) is an oxidized derivative of thymine that serves as a significant and dynamic DNA modification in a diverse range of organisms. This compound is of high interest in multiple research fields, including epigenetics, DNA repair, and genomics. Key Research Applications and Biological Significance: Epigenetic Regulation in Mammals: In mouse embryonic stem cells, 5hmU is generated through the oxidation of thymine by Ten-Eleven Translocation (TET) enzymes, the same family of dioxygenases responsible for oxidizing 5-methylcytosine. This active formation suggests a potential regulatory role, and protein pull-down experiments have shown that 5hmU can influence the binding of chromatin remodeling proteins and transcription factors . Genomic Landmark in Diverse Species: 5hmU is not merely a lesion but a fundamental component of DNA in certain organisms. It replaces a significant portion of thymine (from ~12% to nearly 70%) in the genomes of dinoflagellates and is a hallmark of DNA in specific B. subtilis bacteriophages, where it may protect viral DNA from host restriction systems . In kinetoplastids like trypanosomes, it is the first intermediate in the synthesis of the hypermodified base J, which is involved in transcriptional termination . Proposed Role in Active DNA Demethylation: 5hmU is investigated as a potential intermediate in a DNA demethylation pathway. One proposed mechanism involves the deamination of 5-hydroxymethylcytosine (5hmC) to form 5hmU, which is subsequently excised and replaced with an unmodified cytosine via the base excision repair (BER) pathway . DNA Structure and Flexibility: Beyond its informational role, 5hmU alters the physical properties of DNA. Solid-state nanopore translocation experiments and molecular dynamics simulations demonstrate that DNA containing 5hmU exhibits enhanced flexibility and hydrophilicity compared to canonical DNA, which can affect its interaction with proteins and its overall architecture . DNA Damage and Repair: 5hmU can also be formed in cellular DNA through the action of ionizing radiation or reactive oxygen species, categorizing it as a form of oxidative damage. It is specifically excised by DNA glycosylases, such as SMUG1, initiating its repair . Product Note: This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B014597 5-Hydroxymethyluracil CAS No. 4433-40-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
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InChI Key

JDBGXEHEIRGOBU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID9063455
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Molecular Weight

142.11 g/mol
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Physical Description

Solid
Record name 5-Hydroxymethyluracil
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Solubility

44 mg/mL
Record name 5-Hydroxymethyluracil
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CAS No.

4433-40-3
Record name 5-(Hydroxymethyl)uracil
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Record name 5-(Hydroxymethyl)uracil
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Record name 5-(HYDROXYMETHYL)URACIL
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Biogenesis and Metabolic Pathways of 5hmu

Enzymatic Formation of 5hmU

The enzymatic production of 5hmU is a post-replicative modification, meaning it occurs on the thymine (B56734) base already incorporated into the DNA strand. This process is distinct from the incorporation of a modified base during DNA synthesis.

The Ten-Eleven Translocation (TET) family of enzymes, which are iron(II) and α-ketoglutarate-dependent dioxygenases, are well-known for their role in the oxidation of 5-methylcytosine (B146107) (5mC) as part of the DNA demethylation pathway. nih.govnih.govportlandpress.com However, research has revealed that these enzymes also possess the ability to directly oxidize thymine to form 5hmU. nih.govnih.govnih.gov

Studies in mouse embryonic stem cells (mESCs) have demonstrated that TET1 and TET2 enzymes can catalyze the conversion of thymine to 5hmU. nih.govh1.co This activity is a direct oxidation of the methyl group of thymine. nih.govresearchgate.net Quantitative mass spectrometry and isotope tracing experiments have confirmed that the majority of 5hmU in mESCs is generated through this TET-mediated oxidation of thymine, rather than from the deamination of 5-hydroxymethylcytosine (B124674) (5hmC). nih.govrsc.org While TET enzymes can oxidize thymine, their preference is significantly higher for 5mC. researchgate.net The level of TET-derived 5hmU in the genome of mouse ES cells is relatively low, indicating that the ability of TET to oxidize thymine is much lower than its ability to oxidize 5mC. researchgate.net Some studies have even reported that ectopic expression of human TET2 in certain cell lines did not lead to a detectable increase in 5hmU levels. researchgate.net

The ability of TET enzymes to oxidize thymine appears to be an evolutionarily conserved function. oup.com This activity has been observed in enzymes from diverse organisms, including the amoeboflagellate Naegleria gruberi, where the TET-like enzyme NgTET1 shows activity on both 5mC and thymine. researchgate.net The reactions catalyzed by TET enzymes on thymine resemble those of thymine-7-hydroxylase, a fungal enzyme involved in a salvage pathway that iteratively oxidizes thymine. acs.org The J-binding proteins (JBP) in trypanosomatids, which are homologous to TET enzymes, also oxidize thymine to 5hmU as the first step in the synthesis of a hypermodified base called base J. cam.ac.uk This suggests that the ancestral function of the TET/JBP family of enzymes may have included the oxidation of 5-methylpyrimidines in nucleic acids. rsc.org

The generation of 5hmU by TET enzymes is subject to regulation. The activity of TET enzymes can be influenced by various factors, including the presence of their co-factors, iron (II) and α-ketoglutarate, and interaction with other proteins. nih.gov For instance, the presence of 5-methylcytosine in the same DNA substrate has been shown to enhance the thymine oxidation activity of certain leukemia-derived TET2 mutants. pnas.org Additionally, the levels of 5hmU have been observed to change during the differentiation of mouse embryonic stem cells, suggesting that TET-dependent 5hmU formation is a dynamically regulated process. oup.com The recruitment of TET enzymes to specific genomic locations can be guided by transcription factors and other chromatin-associated proteins, which could in turn influence where 5hmU is generated. portlandpress.com

Thymine dioxygenase, also known as thymine 7-hydroxylase, is an enzyme that catalyzes the oxidation of thymine to 5-hydroxymethyluracil. wikipedia.orgqmul.ac.uk This reaction requires thymine, 2-oxoglutarate, and molecular oxygen as substrates and produces this compound, succinate, and carbon dioxide. wikipedia.orghmdb.ca The enzyme is classified as an oxidoreductase and requires iron and ascorbate (B8700270) as cofactors. wikipedia.orgqmul.ac.uk Thymine dioxygenase can further oxidize the hydroxymethyl group of 5hmU to a formyl group and then to a carboxyl group. qmul.ac.ukexpasy.org

In certain organisms, particularly dinoflagellates, 5hmU is found in unusually high amounts in their genomic DNA. pnas.orgpnas.orgmdpi.com In these organisms, the production of 5hmU is catalyzed by enzymes that are homologs of the TET/JBP family. pnas.orgresearchgate.netbiorxiv.org These enzymes carry out the hydroxylation of thymidine (B127349) at the polynucleotide level. researchgate.netsciencecast.org Studies on the dinoflagellate Amphidinium carterae have identified a putative TET/JBP homolog that is responsible for 5hmU production. pnas.orgdntb.gov.ua The generation of 5hmU in dinoflagellates is an enzymatic process that occurs post-replication. pnas.orgbiorxiv.org This is supported by the detection of heavy isotope-labeled 5hmU after the incorporation of labeled thymidine into the DNA. biorxiv.org The inhibition of these dioxygenase enzymes leads to a decrease in 5hmU levels, further confirming their role in its biosynthesis. pnas.orgdntb.gov.ua

Evolutionary Conservation of TET Activity on Thymine

Thymine Dioxygenase (EC 1.14.11.6) Pathway

Non-Enzymatic and Secondary Formation Pathways of 5hmU

Beyond its direct enzymatic synthesis, this compound (5hmU) can also be generated through alternative, secondary mechanisms. These pathways include the deamination of a modified cytosine base, the direct oxidation of thymine by cellular radicals, and the breakdown of unstable intermediate compounds.

Deamination of 5-Hydroxymethylcytosine (5hmC)

A significant secondary pathway for the formation of 5hmU is the deamination of 5-Hydroxymethylcytosine (5hmC), a key intermediate in the active DNA demethylation process. bmbreports.orgoup.commdpi.comresearchgate.net This conversion is considered a step in a multi-stage process to revert methylated cytosine back to its unmodified state. mdpi.comnih.gov The process involves the removal of an amine group from the 5hmC molecule, which effectively transforms it into 5hmU. mdpi.comresearchgate.net

The deamination of 5hmC to 5hmU is catalyzed by enzymes from the Activation-Induced Cytidine Deaminase (AID) and Apolipoprotein B mRNA-Editing enzyme, Catalytic polypeptide-like (APOBEC) families. bmbreports.orgmdpi.comrsc.org These enzymes are known to be involved in cytosine deamination and play a role in active DNA demethylation. bmbreports.orgnih.gov Some studies have proposed that the coordinated action of Ten-eleven translocation (TET) enzymes, which produce 5hmC from 5-methylcytosine (5mC), and the AID/APOBEC deaminases leads to the formation of 5hmU. nih.govoup.com Overexpression of both TET1 and AID has been shown to result in a global accumulation of 5hmU. oup.comoup.com However, the efficiency of AID in deaminating 5hmC has been questioned in some biochemical analyses due to the bulky nature of the hydroxymethyl group at the C5 position, which may cause steric hindrance. nih.gov

Since 5-Hydroxymethylcytosine (5hmC) is located opposite a guanine (B1146940) (G) base in the DNA double helix, its deamination directly results in the formation of a 5hmU:G mismatch. bmbreports.orgoup.comrsc.org This mismatched base pair is a critical intermediate in an active demethylation pathway. nih.gov The creation of a 5hmU:G mispair is distinct from the 5hmU:A base pair that arises from the direct oxidation of thymine. rsc.org The cellular machinery recognizes the 5hmU:G mismatch, which is then targeted by DNA repair enzymes, such as Thymine-DNA Glycosylase (TDG) or Methyl-CpG Binding Domain Protein 4 (MBD4), for excision through the base excision repair (BER) pathway. bmbreports.orgoup.comnih.gov This repair process ultimately replaces the 5hmU with an unmodified cytosine, completing the demethylation cycle. oup.comnih.gov Human cell extracts have demonstrated a surprisingly high excision capacity for 5hmU when it is mispaired with guanine, suggesting a robust mechanism to handle this specific lesion. pnas.org

Role of Activation-Induced Cytidine Deaminase (AID/APOBEC)

Decomposition of 5-Hydroxyperoxymethyluracil

Another pathway for the formation of 5hmU involves the decomposition of an unstable thymine peroxide intermediate. When thymine in DNA is subjected to oxidative damage, one of the products formed is 5-hydroxyperoxymethyluracil. nih.gov This compound is unstable and spontaneously decomposes to yield two different oxidized forms of thymine: 5-formyluracil (B14596) (5fU) and this compound (5hmU). nih.gov

Interactive Table: Summary of 5hmU Formation Pathways

Formation PathwayPrecursor MoleculeKey Enzymes/FactorsResulting Base PairCellular Context
Deamination 5-Hydroxymethylcytosine (5hmC)AID/APOBEC family enzymes5hmU:GActive DNA Demethylation
Oxidative Attack ThymineReactive Oxygen Species (ROS)5hmU:AOxidative Stress
Decomposition 5-HydroxyperoxymethyluracilSpontaneous decomposition5hmU:AOxidative Damage

Biological Functions and Regulatory Roles of 5hmu

Epigenetic Modulator and Gene Expression Regulation

5-Hydroxymethyluracil (5hmU), a modified pyrimidine (B1678525) base, is increasingly recognized for its role as an epigenetic modulator with the potential to significantly influence gene expression. medchemexpress.comrsc.orgresearchgate.net While historically viewed primarily as a product of DNA damage, emerging evidence highlights its dynamic and functional presence in the genomes of various organisms, from bacteriophages to mammals. nih.govrsc.org The generation of 5hmU can occur through the oxidation of thymine (B56734) by Ten-Eleven Translocation (TET) enzymes or via the deamination of 5-hydroxymethylcytosine (B124674) (5hmC). rsc.orghmdb.ca Its presence in DNA can alter the local chemical landscape, impacting fundamental biological processes.

Influence on DNA-Protein Interactions and Transcription Factor Binding

The substitution of thymine with 5hmU in DNA can perturb the interactions between DNA and proteins, including transcription factors. nih.govacs.orgnih.gov This interference is a critical aspect of its regulatory function. For instance, the presence of 5hmU has been shown to inhibit the binding of the AP-1 (c-Jun) transcription factor. nih.govacs.org This inhibition is attributed to the alteration of the thymine methyl group, an important landmark for protein recognition. nih.govacs.org The energetic cost of this perturbation is approximately 0.4 kcal/mol, a value that is additive when multiple 5hmU substitutions are present. nih.govacs.org

Furthermore, protein pull-down experiments have revealed that 5hmU can influence the binding of a range of chromatin remodeling proteins and transcription factors, suggesting a broader role in gene regulation beyond simply triggering DNA repair. nih.govscispace.com In the context of bacteriophage SPO1, the transcription factor TF1 exhibits site-specific binding that is dependent on the presence of 5hmU in the DNA, indicating a direct role for this modification in facilitating specific DNA-protein interactions in some biological systems. researchgate.net

Impact of this compound on Transcription Factor Binding

Transcription FactorEffect of 5hmUOrganism/System StudiedKey FindingCitation
AP-1 (c-Jun)Inhibition of bindingIn vitroSubstitution of thymine with 5hmU interferes with binding, with an energy cost of ~0.4 kcal/mol. nih.govacs.org
TF1Required for site-specific bindingBacteriophage SPO1TF1 binds selectively to its high-affinity sites only when the DNA contains 5hmU instead of thymine. researchgate.net

Chromatin Remodeling and Organization

The influence of 5hmU extends to the higher-order organization of DNA within the nucleus through its impact on chromatin structure. researchgate.net The presence of 5hmU in DNA is recognized by chromatin remodeling proteins, suggesting its involvement in modulating chromatin accessibility and, consequently, gene expression. nih.govscispace.com DNA containing 5hmU has been reported to be more flexible and hydrophilic, properties that could facilitate changes in chromatin conformation. rsc.orghmdb.ca In dinoflagellates, where 5hmU is highly abundant, it is associated with the unique liquid crystalline state of their chromosomes and is enriched in repeat elements, hinting at a role in maintaining their unusual chromatin organization. pnas.orgnih.gov

Transcriptional Control: Enhancement or Inhibition of RNA Polymerase Activity

The effect of 5hmU on transcription is not uniform; it can either enhance or inhibit the activity of RNA polymerase in a context-dependent manner. medchemexpress.comrsc.orgrsc.org In vitro transcription assays using Escherichia coli RNA polymerase have demonstrated this dual potential. rsc.orgrsc.org For example, a DNA template containing the Pveg promoter showed a significant enhancement of transcription when thymine was replaced with 5hmU. rsc.orgrsc.org Conversely, a decrease in transcription was observed with the rrnB P1 promoter under the same conditions. rsc.orgrsc.org These findings suggest that 5hmU can act as an epigenetic mark that fine-tunes gene expression levels. medchemexpress.comrsc.org The regulatory effect appears to be mediated predominantly by the interaction of the promoter's non-template strand with RNA polymerase. rsc.org

Context-Dependent Transcriptional Regulation by this compound

PromoterEffect on TranscriptionExperimental SystemKey FindingCitation
PvegEnhancementIn vitro (E. coli RNA polymerase)A 3.5-fold increase in transcription was observed with fully modified templates. rsc.org
rrnB P1InhibitionIn vitro (E. coli RNA polymerase)A decrease in transcription was observed compared to unmodified DNA. rsc.orgrsc.org

Role in Gene Silencing, particularly Transposable Elements

In certain organisms, 5hmU plays a significant role in gene silencing, particularly of transposable elements (TEs). pnas.org In dinoflagellates, which have an unusually high content of 5hmU in their genomes, this modification is significantly enriched in repeat elements. pnas.orgdntb.gov.ua Inhibition of 5hmU production in the dinoflagellate Amphidinium carterae led to the transcriptional activation of 5hmU-marked TEs, implying that 5hmU serves as an epigenetic mark for transposon silencing. pnas.org This function is crucial for maintaining genome stability by suppressing the mobility of these elements. While 5-methylcytosine (B146107) (5mC) is a well-known silencer of TEs in many eukaryotes, the case of dinoflagellates highlights a distinct mechanism involving 5hmU. pnas.orgnih.gov

Interplay with Other Epigenetic Marks (5mC, 5hmC, 5fC, 5caC)

5hmU is part of a complex network of cytosine and thymine modifications that collectively regulate the epigenetic landscape. ijbs.commdpi.com It is an intermediate in the pathways of active DNA demethylation, linking it directly to the dynamics of 5-methylcytosine (5mC) and its oxidized derivatives: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). ijbs.comacs.orgbmbreports.org

One proposed pathway involves the deamination of 5hmC by enzymes like activation-induced deaminase (AID) to form 5hmU. nih.govcam.ac.ukoup.com This 5hmU is then recognized and excised by DNA glycosylases as part of the base excision repair (BER) pathway, ultimately leading to the replacement with an unmodified cytosine. nih.govmdpi.com While this deamination pathway may occur, studies in mouse embryonic stem cells suggest that the majority of 5hmU is derived from the direct oxidation of thymine by TET enzymes. nih.govcam.ac.uk Nevertheless, the existence of these interconnected pathways underscores the intricate regulatory network governing DNA methylation and demethylation, where 5hmU can act as a transient but functionally important intermediate. ijbs.commdpi.com

DNA Repair and Genome Integrity

Beyond its role in epigenetic regulation, 5hmU is also recognized as a form of DNA damage that must be repaired to maintain genome integrity. acs.orgmdpi.complos.org It can arise from the oxidative attack of reactive oxygen species on the methyl group of thymine. hmdb.caplos.org The persistence of 5hmU in DNA can be mutagenic if not corrected. researchgate.net

The primary mechanism for the removal of 5hmU from the genome is the base excision repair (BER) pathway. mdpi.comresearchgate.net Several DNA glycosylases are capable of recognizing and excising 5hmU. In mammals, SMUG1 (single-strand selective monofunctional uracil-DNA glycosylase 1) is considered the main enzyme responsible for removing 5hmU. mdpi.comous-research.no Other glycosylases, such as thymine-DNA glycosylase (TDG) and methyl-CpG binding domain protein 4 (MBD4), can also excise 5hmU, particularly when it is mismatched with guanine (B1146940) (5hmU:G), a situation that can arise from the deamination of 5hmC. oup.commdpi.complos.org

In the nematode Caenorhabditis elegans, the DNA glycosylases UNG-1 and NTH-1 are involved in the repair of 5hmU. researchgate.net UNG-1 can recognize and remove 5hmU, creating an apurinic/apyrimidinic (AP) site that is further processed by AP endonucleases. researchgate.net The efficient repair of 5hmU underscores the importance of removing this lesion to prevent potential mutations and preserve the genetic information. nih.govacs.org The dual nature of 5hmU as both a potential epigenetic signal and a DNA lesion highlights the complex challenge faced by the cell in distinguishing between regulatory marks and damage requiring repair. mdpi.com

Base Excision Repair (BER) Pathway

This compound (5hmU) is a modified pyrimidine base that can arise in DNA through the oxidation of the methyl group of thymine or through the deamination of 5-hydroxymethylcytosine (5hmC). oup.compnas.orgoup.com Its presence in DNA is primarily addressed by the base excision repair (BER) pathway, a crucial cellular mechanism for correcting small, non-helix-distorting base lesions. wikipedia.orgresearchgate.net The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the damaged or inappropriate base by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. wikipedia.orgresearchgate.net This action creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct DNA sequence. wikipedia.orgresearchgate.net

The deamination of 5hmC to 5hmU can result in a G:5hmU mismatch, which, if not repaired, can lead to a C to T transition mutation. oup.comoup.com The existence of specific glycosylases that efficiently remove 5hmU from DNA underscores the importance of preventing such mutations. pnas.org In mammals, several DNA glycosylases have been identified that can excise 5hmU, suggesting a degree of redundancy and possibly specialized roles in maintaining genome stability. wikipedia.orgnih.gov The BER pathway, through the action of these glycosylases, plays a critical role in active DNA demethylation, where derivatives of 5-methylcytosine (5mC) are removed and replaced with cytosine. oup.comnih.govoup.com

The process of removing 5hmU involves several key steps within the BER pathway. After the glycosylase removes the 5hmU base, an AP endonuclease cleaves the phosphodiester backbone at the resulting AP site. wikipedia.org This is followed by the action of a DNA polymerase, which inserts the correct nucleotide, and a DNA ligase, which seals the remaining nick in the DNA strand. mdpi.com In some cases, the repair can proceed through either a short-patch pathway, where a single nucleotide is replaced, or a long-patch pathway, involving the synthesis of several new nucleotides. wikipedia.orgoup.com

DNA Glycosylases Involved in 5hmU Removal

A variety of DNA glycosylases in both mammals and bacteria are capable of recognizing and excising 5hmU from DNA. These enzymes exhibit different efficiencies and substrate specificities, highlighting a coordinated effort to maintain genomic integrity.

Single-Strand-Selective Monofunctional Uracil DNA Glycosylase 1 (SMUG1) is a key enzyme in the removal of 5hmU from both single- and double-stranded DNA. researchgate.netwikipedia.org It is considered a major player in the repair of this lesion and also acts on other oxidized pyrimidines like 5-formyluracil (B14596) and 5-hydroxyuracil (B1221707). researchgate.netwikipedia.org SMUG1 initiates the BER pathway by excising 5hmU, and its activity is crucial for preventing mutations that could arise from the presence of this modified base. researchgate.netous-research.no Research indicates that SMUG1 can be product-inhibited, meaning it binds strongly to the resulting abasic site, which can slow down its turnover. oup.com However, other proteins like AP-endonuclease 1 (APE1) can stimulate SMUG1's activity. mdpi.com

Thymine DNA Glycosylase (TDG) is another important mammalian DNA glycosylase involved in the excision of 5hmU, particularly when it is mismatched with guanine (G:5hmU). nih.govoup.com This specific mismatch can arise from the deamination of 5-hydroxymethylcytosine (5hmC). nih.govoup.com TDG plays a critical role in active DNA demethylation by removing intermediates of 5mC oxidation. nih.govmdpi.comkuleuven.be Structural studies have shown that TDG flips the target 5hmU nucleotide out of the DNA helix before cleaving the N-glycosidic bond. nih.govoup.com TDG exhibits a broader substrate specificity compared to some other glycosylases, as it can also excise other modified bases like 5-formylcytosine and 5-carboxylcytosine. nih.govmdpi.com

Methyl-CpG-Binding Protein 4 (MBD4) is a DNA glycosylase that contains a methyl-CpG binding domain and a C-terminal glycosylase domain. oup.comnih.gov It is involved in repairing mismatches that arise from the deamination of 5mC and 5hmC, including G:T and G:5hmU mismatches. oup.comnih.gov MBD4 excises 5hmU from a G:5hmU pair with good efficiency. oup.comnih.gov Structural and biochemical studies have revealed that MBD4 flips the 5hmU base out of the DNA double helix to facilitate its removal. oup.comnih.govrcsb.org Its preference for CpG sites suggests a specialized role in protecting these mutation-prone regions of the genome. oup.comnih.gov

Endonuclease VIII-like 1 (NEIL1) is a DNA glycosylase that can excise a range of oxidized pyrimidines, including 5hmU. nih.govnih.gov Interestingly, the activity of NEIL1 can be influenced by RNA editing, which results in different isoforms of the enzyme with altered substrate specificities. nih.govnih.govacs.org The unedited form of NEIL1 (UE NEIL1) shows higher activity towards the removal of oxidized pyrimidines like 5-hydroxyuracil and this compound compared to the edited form. nih.govnih.govescholarship.org This suggests a regulatory mechanism for DNA repair through RNA editing that can modulate the efficiency of 5hmU excision. escholarship.org

In bacteria such as Escherichia coli, several DNA glycosylases have been shown to possess activity against 5hmU. These include MutM (also known as Fpg), Nei, and Nth. nih.gov These enzymes play a critical role in repairing 5hmU:G mispairs, thereby preventing potential 5mC to T transition mutations. oup.comnih.gov Studies have shown that these bacterial glycosylases can cleave oligonucleotides containing 5hmU, with varying efficiencies depending on the base paired with 5hmU. nih.govresearchgate.net For instance, MutM and Nth show a much higher preference for excising 5hmU when it is paired with guanine compared to adenine (B156593). nih.govresearchgate.net

Data Tables

Table 1: DNA Glycosylases Involved in 5hmU Repair

GlycosylaseOrganismKey SubstratesPrimary Role in 5hmU Repair
SMUG1 MammalsUracil, this compound, 5-formyluracilMajor enzyme for removing 5hmU from both single- and double-stranded DNA. researchgate.netwikipedia.org
TDG MammalsThymine (in G:T), Uracil (in G:U), this compound (in G:5hmU), 5-formylcytosine, 5-carboxylcytosineExcises 5hmU from G:5hmU mismatches, crucial for active DNA demethylation. nih.govoup.com
MBD4 MammalsUracil, Thymine, this compound (all opposite Guanine)Removes 5hmU from G:5hmU mismatches, with a preference for CpG contexts. oup.comnih.gov
NEIL1 MammalsOxidized pyrimidines including this compoundExcises 5hmU; activity is modulated by RNA editing. nih.govnih.gov
MutM (Fpg) Bacteria (E. coli)8-oxoguanine, this compoundRepairs 5hmU:G mispairs to prevent mutations. nih.gov
Nei Bacteria (E. coli)Oxidized pyrimidines, this compoundInvolved in the repair of 5hmU in DNA. nih.gov
Nth Bacteria (E. coli)Oxidized pyrimidines, this compoundContributes to the removal of 5hmU, particularly from 5hmU:G mispairs. nih.gov
NEIL1 (Endonuclease VIII-like 1)

Maintenance of Methylated Sites in DNA

This compound (5hmU) plays a significant role in the maintenance of methylated cytosine residues in the DNA of higher organisms. nih.gov The formation of 5hmU can occur through the oxidation and deamination of 5-methylcytosine (5mC), a key epigenetic mark. nih.govnih.gov This conversion results in a 5hmU:G mismatch in the DNA. nih.gov If this mismatch is not repaired, it can lead to a C:G to T:A transition mutation, which is a common mutation found in human cancers. nih.gov

To counteract this, mammalian cells possess a specialized DNA repair enzyme called 5hmU-DNA glycosylase. nih.govnih.gov This enzyme specifically recognizes and removes 5hmU from the DNA, particularly when it is mismatched with guanine. nih.govnih.gov In human cell extracts, the efficiency of excising 5hmU from a 5hmU:G mispair is about 60 times higher than from a 5hmU:A pair. nih.gov This high specificity underscores the primary function of 5hmU-DNA glycosylase in preserving the integrity of methylated cytosine sites, which are crucial for gene regulation. nih.govnih.gov

The phylogenetic distribution of 5hmU-DNA glycosylase activity correlates with the presence of 5mC as a gene regulator, further supporting its role in maintaining these epigenetic marks. nih.govresearchgate.net This enzyme is found in a variety of vertebrates and invertebrates but is notably absent in bacteria and yeast, where 5mC is not considered an essential component of gene regulation. nih.govnih.govresearchgate.net

In E. coli, while they lack the specific mammalian 5hmU-DNA glycosylase, other DNA glycosylases like MutM and Nth can efficiently remove 5hmU from 5hmU:G mismatches, suggesting a conserved need to repair this potentially mutagenic lesion. nih.gov The existence of these repair mechanisms highlights the importance of maintaining the fidelity of methylated sites across different life forms. nih.gov

EnzymeOrganismFunctionSignificance in Maintenance of Methylated Sites
5hmU-DNA glycosylase Mammalian cellsExcises 5hmU from DNA, with high efficiency for 5hmU:G mismatches. nih.govnih.govPrevents C:G to T:A transition mutations arising from deamination of 5mC, thus maintaining the integrity of methylated cytosine residues. nih.govnih.gov
MutM, Nei, Nth E. coliDNA glycosylases that excise 5hmU from DNA. nih.govRemove 5hmU from 5hmU:G mispairs to prevent mutations. nih.gov
TDG, MBD4, SMUG1 Mammalian cellsDNA glycosylases that excise 5hmU from 5hmU:G mismatches. oup.comParticipate in the base excision repair pathway to correct the 5hmU:G lesion. oup.com

Role in DNA Replication and Potential Toxicity

While 5hmU that arises from the oxidation of thymine and pairs with adenine (5hmU:A) is generally considered non-mutagenic and does not significantly disrupt DNA replication or transcription, its presence can still have toxic implications, particularly when it arises from the deamination of 5-hydroxymethylcytosine (5hmC). nih.govresearchgate.net The incorporation of 5hmU into DNA can lead to genomic instability, especially in the absence of efficient repair mechanisms. nih.govcsic.es

When 5hmU is present in the DNA template, DNA polymerases predominantly incorporate adenine opposite to it, similar to thymine. nih.gov This suggests that a 5hmU:A pair behaves much like a standard T:A pair and does not typically cause point mutations during replication. osti.gov However, the situation changes when 5hmU is formed from 5hmC, creating a 5hmU:G mismatch. This mismatch is a direct threat to genome integrity and can lead to mutations if not repaired. nih.gov

Recent studies have highlighted the genotoxic potential of 5hmU when it is incorporated into the genome during DNA synthesis. Exposure of cells to 5-hydroxymethyl-2'-deoxyuridine (B45661) (5hmU) can lead to increased genomic instability, replication fork impairment, and cell lethality, particularly in cells deficient in the base excision repair factor XRCC1. nih.govcsic.es This suggests that the processing of misincorporated 5hmU by the base excision repair pathway is crucial for maintaining replication fork stability. nih.gov

The toxicity of 5hmU appears to be more pronounced than that of its precursor, 5hmC. csic.es At equivalent doses, 5hmU induces higher levels of DNA damage markers, such as γ-H2AX, and is more cytotoxic. csic.es This increased toxicity may be due to the generation of single-strand breaks during the repair of misincorporated 5hmU. csic.es The trapping of PARP1, a key protein in DNA repair, at these sites can further exacerbate replication fork instability. nih.govcsic.es

ConditionEffect on DNA ReplicationPotential Toxicity
5hmU:A base pair Does not significantly disturb DNA or RNA polymerase function; directs incorporation of adenine. nih.govConsidered minimally deleterious; does not lead to significant mutations. osti.gov
5hmU:G mismatch Can lead to C:G to T:A transition mutations if unrepaired. nih.govPotentially mutagenic and threatens genome integrity. nih.gov
Incorporation of 5hmU during DNA synthesis Can cause replication fork impairment and instability, especially in XRCC1-deficient cells. nih.govcsic.esGenotoxic, leading to increased genomic instability and cell lethality. nih.govcsic.es
5hmU exposure in XRCC1-deficient cells Exacerbated replication fork impairment, especially with PARP1 trapping. nih.govcsic.esIncreased cytotoxicity and higher levels of DNA damage markers. csic.es

Role in RNA Biology

Presence in rRNA

This compound, in the form of its ribonucleoside 5-hydroxymethyluridine (B1210401) (5hmU), has been detected in ribosomal RNA (rRNA). nih.govuni-freiburg.de The presence of this modified base in rRNA suggests a potential role in the regulation and function of ribosomes, the cellular machinery responsible for protein synthesis. mdpi.com While the precise functions are still under investigation, it is thought that 5hmU in rRNA may be involved in post-transcriptional regulation and quality control processes. mdpi.com

The enzyme Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) has been implicated in the metabolism of 5hmU in rRNA. uni-freiburg.demdpi.com Cells lacking SMUG1 exhibit increased levels of immature rRNA molecules and an accumulation of 5hmU in mature rRNA. mdpi.com This suggests that SMUG1 may play a role in the processing and stability of rRNA by recognizing and potentially removing 5hmU. mdpi.com

Processing, Maturation, and Quality Control of RNA Species (lincRNA, miRNA)

The influence of 5hmU extends beyond rRNA to other non-coding RNA species, including long intergenic non-coding RNAs (lincRNAs) and microRNAs (miRNAs). nih.gov The presence of 5hmU on these RNA molecules can impact their processing, maturation, and quality control. nih.govresearchgate.net

SMUG1, the same enzyme involved in rRNA metabolism, is also believed to play a role in the quality control of these non-coding RNAs by recognizing 5hmU. nih.gov The recognition of 5hmU by SMUG1 can initiate RNA processing and quality control pathways. nih.gov This suggests that 5hmU may act as a signal for the degradation or maturation of specific RNA molecules, thereby regulating their function. nih.gov For instance, 5-hydroxymethylcytosine (5hmC) can be deaminated to form 5hmU, which is then implicated in RNA quality control. researchgate.net

The interplay between 5hmU and RNA-modifying enzymes highlights an additional layer of post-transcriptional gene regulation, where chemical modifications on RNA can dictate their fate and function within the cell.

Evolutionary and Developmental Significance

Dynamics During Cell Differentiation (e.g., Mouse Embryonic Stem Cells)

The levels of this compound (5hmU) exhibit dynamic changes during the differentiation of mouse embryonic stem cells (mESCs), suggesting its involvement as an important epigenetic mark in developmental processes. ru.nloup.com Research has shown that 5hmU is generated enzymatically from thymidine (B127349) by the action of Ten-eleven translocation (TET) enzymes, the same enzymes responsible for oxidizing 5-methylcytosine (5mC). ru.nl

In mESCs, 5hmU is present at elevated levels. ru.nl During the differentiation of these cells, the levels of 5hmU change, indicating a potential regulatory role in the transition from pluripotency to a more specialized cell type. ru.nloup.com The dynamic nature of 5hmU levels mirrors that of other epigenetic modifications like 5mC and its oxidized derivatives (5hmC, 5fC, and 5caC), which are known to be crucial for reprogramming the genome during cellular differentiation. ru.nlfrontiersin.org

The presence of 5hmU in the genome can influence the binding of chromatin remodeling proteins and transcription factors, thereby affecting gene expression. ru.nl For example, the presence of 5hmU has been shown to perturb DNA-protein interactions in vitro. oup.com

Furthermore, the dynamic regulation of 5-hydroxymethylcytosine (5hmC), the precursor to one pathway of 5hmU formation, is well-documented in mESCs. nih.gov TET enzymes are highly expressed in ES cells, and their levels decline during differentiation, which is associated with decreased hydroxymethylation at the promoters of ES cell-specific genes, leading to gene silencing. nih.gov Given that TET enzymes also produce 5hmU, it is plausible that the dynamics of 5hmU are similarly linked to the regulation of pluripotency and differentiation programs.

Cell Stage5hmU LevelsAssociated EnzymesPotential Function
Mouse Embryonic Stem Cells (mESCs) ElevatedTET enzymes ru.nlMay serve as an epigenetic mark involved in maintaining pluripotency. ru.nloup.com
Differentiating mESCs Dynamic changesTET enzymes ru.nlRegulation of gene expression during cell fate determination. ru.nloup.com
T-cell development Dynamic changes in the related 5hmC markTET enzymes bmbreports.orgEnrichment in active enhancers suggests a role in lineage specification. bmbreports.org

Changes Across Life Cycles (e.g., Drosophila melanogaster)

The levels of this compound (5hmU) exhibit dynamic changes throughout the life cycle of the fruit fly, Drosophila melanogaster, suggesting it plays a significant regulatory role in development. nih.govresearchgate.net Studies have revealed that each developmental stage—larva, pupa, and imago (adult)—is characterized by a specific pattern of DNA modifications, with the amounts of these compounds fluctuating as the organism progresses through its life cycle. nih.govresearchgate.net

Research utilizing two-dimensional ultra-performance liquid chromatography with tandem mass spectrometry has enabled the analysis of a wide array of DNA modifications at these different life stages. nih.govresearchgate.net The findings indicate that the levels of 5hmU, along with other modifications like N6-methyladenine, change profoundly, pointing towards their involvement in regulating biological processes in response to both internal developmental cues and external environmental changes. nih.govresearchgate.net For instance, the levels of 5-(hydroxymethyl)-2'-deoxyuridine (5hmdU), the deoxynucleoside of 5hmU, have been observed to vary significantly between insects bred at an optimal temperature of 25°C versus a cooler temperature of 18°C. nih.govresearchgate.net This suggests an adaptive role for 5hmU in response to environmental conditions. nih.gov

The presence and fluctuation of 5hmU across the Drosophila life cycle underscore its potential importance in the intricate network of epigenetic regulation that governs the development and adaptability of this model organism. nih.govresearchgate.netlongdom.org

Correlation with 5mC Utilization in Gene Expression Regulation

The role of this compound (5hmU) in gene expression is intricately linked to the dynamics of 5-methylcytosine (5mC), a major epigenetic mark. nih.gov 5mC is well-established for its role in gene regulation, where its presence in promoter regions is often associated with transcriptional repression. bmbreports.orgresearchgate.net The discovery of Ten-Eleven-Translocation (TET) enzymes, which can oxidize 5mC to 5-hydroxymethylcytosine (5hmC), and subsequently to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), has revealed a pathway for active DNA demethylation. nih.govrsc.org

5hmU can be generated through the deamination of 5hmC, a reaction that can be facilitated by activation-induced deaminase (AID). nih.gov This conversion of 5hmC to 5hmU creates a mismatch in the DNA (G:5hmU), which then activates the base-excision repair (BER) pathway, leading to the eventual replacement of the modified base with an unmodified cytosine. nih.govbmbreports.org This process represents a potential mechanism for TET-mediated active DNA demethylation, thereby influencing gene expression. nih.gov

Furthermore, in vitro studies using bacterial RNA polymerase have shown that the presence of 5hmU in a promoter sequence can directly influence transcription. rsc.org Depending on the specific promoter, 5hmU can either enhance or decrease transcriptional activity, suggesting it may function as an epigenetic mark itself. rsc.org For example, a strong enhancement of transcription was observed from a DNA template containing the Pveg promoter, while a decrease was seen with the rrnB P1 promoter. rsc.org This indicates that the regulatory effect of 5hmU on gene expression is context-dependent, relying on the specific promoter sequence and its interaction with the transcriptional machinery. rsc.org

The relationship between 5hmU and 5mC in regulating gene expression is complex, with 5hmU acting as both an intermediate in the demethylation of 5mC and as a potential independent epigenetic modifier. nih.govrsc.org

Adaptive Role in Viral Evasion of Host Restriction-Modification Systems

A significant adaptive role of this compound (5hmU) is observed in bacteriophages, where it serves as a crucial component in evading the host bacterium's restriction-modification (R-M) systems. expasy.orgmdpi.comnih.gov R-M systems are a primary defense mechanism in bacteria, involving restriction enzymes that recognize and cleave specific DNA sequences of invading foreign DNA, such as that of a virus. expasy.orgmdpi.com The host's own DNA is protected from cleavage by methylation of the same recognition sites by a corresponding methyltransferase. mdpi.com

Several bacteriophages have evolved to incorporate modified bases into their genomes to circumvent this defense. expasy.orgmdpi.comnih.gov By replacing the canonical base thymine with 5hmU, the phage DNA becomes unrecognizable to many of the host's restriction enzymes, thus protecting it from degradation. expasy.orgnih.gov

For instance, Bacillus subtilis phages SPO1, SP8, and 2C completely replace thymine with 5hmU in their DNA. expasy.orgmdpi.comnih.gov This modification has been shown to be essential for the successful replication of these phages. nih.gov Studies with phage SP8 have demonstrated that its DNA synthesis, which incorporates 5hmU, begins shortly after infection, and this modified base is specifically integrated into the phage DNA, not the host's. nih.gov

This strategy of base modification is a clear example of the evolutionary arms race between viruses and their hosts. nih.govresearchgate.net The presence of 5hmU and other hypermodified bases in viral genomes highlights the diverse mechanisms that viruses have developed to ensure their survival and propagation within a hostile host environment. researchgate.netresearchgate.networktribe.com

Analytical Methodologies for 5hmu Quantification and Mapping

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of DNA modifications. Its strength lies in its ability to identify and measure molecules based on their mass-to-charge ratio, providing a high degree of confidence in the results.

Isotope-Dilution Automated Online Two-Dimensional Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (2D-UPLC-MS/MS)

Considered a "gold standard" for the analysis of DNA modifications, isotope-dilution 2D-UPLC-MS/MS offers exceptional sensitivity and specificity for the direct quantification of 5hmU. haematologica.orgki.se This robust method involves several key steps. First, DNA is extracted and enzymatically hydrolyzed into its constituent nucleosides. The resulting mixture of nucleosides is then "spiked" with a known quantity of a stable isotope-labeled internal standard of 5-hydroxymethyl-2'-deoxyuridine (B45661) (the nucleoside form of 5hmU).

This mixture is then subjected to a two-dimensional liquid chromatography system that provides superior separation of the various nucleosides, significantly reducing matrix effects. nih.gov The separated nucleosides are ionized and enter a tandem mass spectrometer, which selects the specific precursor ion for 5hmU and its isotope-labeled standard, fragments them, and detects the resulting product ions. By comparing the signal intensity of the endogenous 5hmU to its heavy-isotope-labeled counterpart, a precise and absolute quantification can be achieved. uni-muenchen.de This methodology is capable of simultaneously measuring other DNA modifications, such as 5-methylcytosine (B146107) and its oxidized derivatives (5-hydroxymethylcytosine, 5-formylcytosine (B1664653), and 5-carboxylcytosine), providing a comprehensive profile of DNA modifications from a single sample. haematologica.orgnih.gov

FeatureDescription
Principle Separation of DNA nucleosides by 2D-UPLC followed by detection and quantification using tandem mass spectrometry with a stable isotope-labeled internal standard.
Sample Prep Enzymatic hydrolysis of DNA to nucleosides.
Key Advantage High sensitivity, specificity, and accuracy; considered a "gold standard" method. ki.se
Capability Allows for the simultaneous quantification of multiple DNA modifications. nih.gov

Quantitative Mass Spectrometry-Based Proteomics

While not a direct measure of the 5hmU base itself, quantitative mass spectrometry-based proteomics provides an indirect analytical approach by quantifying the proteins responsible for its formation. In eukaryotes, 5hmU is primarily generated through the enzymatic oxidation of thymine (B56734) by Ten-eleven translocation (TET) enzymes in mammals and J-binding proteins (JBPs) in kinetoplastid protozoa. cam.ac.uknih.govnih.gov

Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be employed to identify and quantify the abundance and activity of these key enzymes in cellular extracts. nih.govnih.govresearchgate.net For instance, researchers can use targeted proteomics to measure specific peptides that are unique to TET or JBP enzymes, allowing for an estimation of the total amount of these proteins. Furthermore, in vitro assays can be performed where the enzymatic activity of TET proteins is measured by their ability to produce oxidized cytosine derivatives, with the products quantified by mass spectrometry. nih.govscispace.com By correlating the levels or activity of these enzymes with cellular states or disease, researchers can infer the regulatory dynamics of 5hmU formation. For example, studies have linked mutations in the TET2 gene to altered levels of 5hmU and its cytosine-based counterparts in myeloid malignancies, highlighting the utility of this approach in a clinical context. haematologica.org

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is another established method for the quantification of DNA base modifications, including 5hmU. Current time information in New York, NY, US.core.ac.uknih.gov The technique combines the powerful separation capabilities of gas chromatography with the detection specificity of mass spectrometry. mdpi.com In this method, DNA is first hydrolyzed to release the individual bases. The non-volatile bases, including 5hmU, must then undergo a chemical derivatization step—typically silylation—to make them volatile enough to travel through the gas chromatograph. Current time information in New York, NY, US. Once separated in the GC column, the derivatized compounds are ionized and fragmented in the mass spectrometer, allowing for their identification and quantification. d-nb.info The use of isotopically labeled internal standards added before sample workup is crucial for accurate quantification, as it corrects for sample loss and variations in derivatization efficiency. core.ac.uk

The quantification of 5hmU by GC/MS is not without significant challenges, primarily arising from the sample preparation steps. Current time information in New York, NY, US.

One of the main problems is the instability of 5hmU during the acid hydrolysis step, which is traditionally used to break down DNA into its constituent bases. The hydroxymethyl group of 5hmU is reactive and can undergo condensation reactions in the acidic environment, leading to the formation of derivatives and a substantial underestimation of the actual amount of 5hmU in the sample. Current time information in New York, NY, US.nih.gov Research has shown that the levels of 5hmU reported by GC/MS after acid hydrolysis can be up to an order of magnitude lower than the true value. Current time information in New York, NY, US.nih.gov

To overcome these challenges, several solutions have been proposed and implemented.

ChallengeSolutionDescription
Degradation during Acid Hydrolysis Use of enzymatic hydrolysisEmploying a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase, to digest the DNA into nucleosides under neutral pH conditions. This approach avoids the harsh acidic environment that causes 5hmU degradation. core.ac.uk
Analyte Loss and Derivatization Inefficiency Use of stable isotope-labeled internal standardsAdding a known amount of an isotopically enriched 5hmU standard to the sample before hydrolysis. This standard experiences the same degradation and derivatization variability as the endogenous analyte, allowing for accurate correction and reliable quantification. Current time information in New York, NY, US.core.ac.uk
Incomplete Hydrolysis Optimization of hydrolysis protocolsModifying standard acid hydrolysis protocols, for example by using different acid concentrations or reaction times, to maximize the recovery of 5hmU before the derivatization and analysis steps. Current time information in New York, NY, US.

Sequencing-Based Methods for Single-Base Resolution Mapping

While mass spectrometry is excellent for global quantification, it does not provide information on the specific location of 5hmU within a DNA sequence. To achieve this, sequencing-based methods have been developed that can map the modification at single-base resolution.

Chemical Oxidation to 5-Formyluracil (B14596) (5fU) and Polymerase Extension

A clever chemical biology approach allows for the genome-wide mapping of 5hmU by converting it into a different base that can be read by DNA polymerase as a substitution. This method involves the selective chemical oxidation of 5hmU to 5-formyluracil (5fU). nih.govresearchgate.netoup.com

The process begins with the treatment of genomic DNA with a mild chemical oxidant, typically potassium perruthenate (KRuO₄). nih.govnih.gov This reagent selectively oxidizes the hydroxymethyl group of 5hmU to an aldehyde group, forming 5fU, while leaving the canonical bases and other modifications like 5-methylcytosine unaffected. The key to the method is that 5fU has different base-pairing properties than the original thymine (or 5hmU). Due to the electron-withdrawing nature of its aldehyde group, 5fU can mispair with guanine (B1146940) (G) during DNA synthesis. nih.govnih.gov

During the subsequent library preparation for next-generation sequencing, a polymerase extension step is performed. When the polymerase encounters a 5fU, it frequently incorporates a guanine opposite it. This initial misincorporation is then locked in during subsequent PCR amplification cycles, resulting in a T-to-C transition in the final sequencing reads at the original site of the 5hmU. researchgate.net By comparing the sequencing data of a KRuO₄-treated sample with an untreated control, the specific locations of 5hmU can be identified as sites with a significant increase in T-to-C conversions. nih.gov While powerful, the efficiency of the T-to-C conversion is not 100%, with studies showing conversion rates of around 40% even under optimized conditions, which must be accounted for in the data analysis.

Selective Tagging and Enrichment Strategies

To overcome the challenges of detecting the low abundance of 5hmU, various selective tagging and enrichment strategies have been developed. These methods increase the signal-to-noise ratio, enabling more sensitive detection.

Glucosylation by Base J Glucosyltransferase and Antibody Pull-Down

A highly specific method for enriching 5hmU-containing DNA fragments involves the use of Base J glucosyltransferase (JGT). JGT is an enzyme found in certain kinetoplastids that specifically recognizes 5hmU in DNA and transfers a glucose moiety to the hydroxymethyl group. This glucosylation step creates a unique tag on the DNA. Subsequently, an antibody that specifically recognizes this glucosyl-5hmU can be used to immunoprecipitate the DNA fragments containing this modification. These enriched fragments can then be analyzed by qPCR or sequenced to determine the genomic locations of 5hmU.

Biotin (B1667282) Tagging and Click Chemistry

Another powerful strategy for the selective enrichment of 5hmU involves chemical tagging. One such method utilizes the reactivity of the hydroxymethyl group of 5hmU. Through a process involving glucosylation with a modified glucose azide (B81097), a "clickable" azide group is attached to the 5hmU base. This is followed by a click chemistry reaction, specifically a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach a biotin molecule. The biotinylated DNA can then be efficiently captured and enriched using streptavidin-coated beads. This highly selective and efficient enrichment allows for the sensitive detection of 5hmU-containing DNA regions.

StrategyPrincipleEnrichment MethodDownstream Analysis
GlucosylationEnzymatic transfer of glucose to 5hmU by Base J Glucosyltransferase.Antibody pull-down using an antibody specific for glucosyl-5hmU.qPCR, Next-Generation Sequencing
Biotin TaggingChemical attachment of a biotin molecule to 5hmU via click chemistry.Capture of biotinylated DNA using streptavidin-coated beads.Mass Spectrometry, Sequencing

MeDIP-seq (Methylated DNA Immunoprecipitation Sequencing) Adaptation for 5hmU

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) is a widely used technique for enriching and mapping regions of DNA methylation, primarily 5-methylcytosine (5mC). This method typically uses an antibody that recognizes 5mC to pull down methylated DNA fragments, which are then sequenced. While the primary target of MeDIP is 5mC, some antibodies used in MeDIP have been shown to have cross-reactivity with other modified bases, including 5hmU. This cross-reactivity can be exploited to enrich for 5hmU-containing DNA, although the specificity can be a concern. To improve specificity for 5hmU, MeDIP can be combined with other techniques or by using more specific antibodies that can distinguish between the different modifications. However, adapting MeDIP-seq specifically for 5hmU requires careful validation and consideration of antibody specificity to avoid confounding results from the more abundant 5mC.

Flow Cytometry for Single-Cell Level Analysis

Flow cytometry provides a powerful tool for analyzing DNA modifications at the single-cell level. This technique allows for the rapid and quantitative analysis of large cell populations, providing insights into cell-to-cell heterogeneity in 5hmU levels. The methodology typically involves staining cells with an antibody specific for 5hmU. The cells are first fixed and permeabilized to allow the antibody to access the nuclear DNA. Following incubation with the primary anti-5hmU antibody, a secondary antibody conjugated to a fluorophore is added. The fluorescence intensity of individual cells is then measured as they pass through the laser of a flow cytometer. This intensity is proportional to the amount of 5hmU in the cell's genome. This approach has been used to monitor global changes in 5hmU levels during cellular processes such as differentiation and in response to external stimuli.

Implications in Health and Disease

Cancer Research

In the field of oncology, 5-hmU has emerged as a molecule of interest due to its connections with fundamental cancer-related processes such as DNA demethylation, genomic instability, and mutagenesis.

Aberrant DNA Demethylation in Cancers

DNA methylation is a critical epigenetic mechanism for regulating gene expression, and its dysregulation is a hallmark of cancer. activemotif.comsemanticscholar.org The process of DNA demethylation is complex and involves the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) by Ten-eleven translocation (TET) enzymes. mdpi.comnih.gov 5hmC can be further processed in pathways leading to the restoration of an unmodified cytosine. One such pathway involves the deamination of 5hmC to 5-hmU by enzymes of the AID/APOBEC family. frontiersin.orgbmbreports.orgfrontiersin.org This conversion to 5-hmU is a step in the active demethylation process, which, if aberrant, can contribute to the altered gene expression patterns seen in cancer. nih.govimrpress.com The resulting 5-hmU is then recognized and excised by DNA glycosylases like SMUG1 and TDG as part of the base excision repair (BER) pathway. researchgate.netnih.gov

Potential as a Biomarker for Cancer Risk and Invasiveness

The levels of 5-hmU in biological samples are being investigated as a potential biomarker for cancer. researchgate.netacs.org Elevated levels of 5-hmU in urine have been associated with oxidative stress and chronic inflammation, conditions often linked to the development of colorectal cancer. ncats.ioloinc.orgresearchgate.net Studies have suggested that urinary 5-hmU could reflect the oxidative DNA damage that contributes to carcinogenesis. ncats.io While its diagnostic performance for early detection may be moderate, its presence can indicate an increased risk or the invasive nature of a tumor. researchgate.netresearchgate.net For instance, research has explored the utility of 5-hmU levels in blood and tissue samples for distinguishing between normal and cancerous tissues, such as in breast cancer. acs.org

Biomarker Potential of 5-Hydroxymethyluracil
Indication Cancer risk and invasiveness researchgate.net
Sample Type Urine, Blood, Tissue acs.orgncats.io
Associated Condition Oxidative stress, Chronic inflammation ncats.ioresearchgate.net
Cancer Type Example Colorectal, Breast acs.orgresearchgate.net

Links to 5mC to T Transitions

A common type of mutation observed in human cancers, particularly in the p53 tumor suppressor gene, is the transition from a 5-methylcytosine-guanine (5mC:G) pair to a thymine-adenine (T:A) pair. nih.gov The conversion of 5mC to thymine (B56734) (T) is a significant pathway for these mutations. nih.gov The formation of 5-hmU is an intermediate step in a potential pathway for this transition. Specifically, the oxidation and subsequent deamination of 5mC can result in a 5-hmU:G mispair. nih.govpnas.org If this mispair is not efficiently repaired by DNA glycosylases, it can lead to a C to T transition mutation during DNA replication. nih.gov Human cells possess a high level of glycosylase activity that specifically targets 5-hmU when it is mispaired with guanine (B1146940), underscoring the importance of this repair mechanism in preventing such mutations. pnas.org

Neurological Disorders and Brain Function

The central nervous system exhibits unique epigenetic features, and 5-hmU is implicated in its normal function and in pathological conditions.

High Abundance in Nervous Tissue

Research has revealed a notably high abundance of 5-hydroxymethylcytosine (5hmC), the precursor to 5-hmU via deamination, in the nervous system. mdpi.complos.org In fact, 5hmC levels in the brain are significantly higher than in other tissues. plos.orgnih.gov Consequently, the enzymatic machinery to process 5hmC, including the pathways that can lead to 5-hmU, is highly active in nervous tissue. nih.govresearchgate.net The highest specific activity of 5-hmU-DNA glycosylase, the enzyme responsible for removing 5-hmU from DNA, is found in nervous and immune system tissues in most vertebrate organisms. researchgate.net This suggests a critical role for the regulation of 5-hmU levels in maintaining the genomic integrity and proper function of neuronal cells. Dysregulation of these pathways may contribute to the pathology of various neurodevelopmental and neurodegenerative disorders. nih.govmdpi.com

Role in Neuronal Differentiation

The differentiation of neural cells is a tightly regulated process involving complex epigenetic reprogramming. While the role of 5-hydroxymethylcytosine (5hmC) in the nervous system is well-documented, the specific functions of this compound are part of an emerging field of study. scholars.directnih.gov 5hmU can be formed through two primary pathways relevant to neuronal biology: the deamination of 5hmC or the direct oxidation of thymine by Ten-eleven translocation (TET) enzymes. nih.govbmbreports.org

The active demethylation process, which is essential for neuronal differentiation, involves the conversion of 5-methylcytosine (5mC) to 5hmC by TET proteins, a process that is critical for the maturation of neurons. nih.gov Subsequent deamination of 5hmC can produce 5hmU, which is then targeted by the base excision repair (BER) pathway. nih.govbmbreports.org This entire enzymatic cascade, including the potential formation of 5hmU as an intermediate, is integral to preparing the genome for the changes in gene expression required for cells to differentiate into mature neurons. nih.gov Given that high levels of 5hmC and active TET enzymes are found in the brain, it is plausible that 5hmU formation is a component of the epigenetic modifications that finetune neuronal function. scholars.directmdpi.com Disruptions in the function of TET enzymes, which can generate 5hmU, lead to deficiencies in neuronal differentiation, underscoring the importance of this pathway. nih.gov

Developmental Biology and Embryogenesis

The development of an organism from a single fertilized egg is a marvel of biological coordination, heavily reliant on precise epigenetic control. This compound has been identified as a player in this complex process, particularly within embryonic stem cells and during broader embryonic development.

Embryonic stem cells (ESCs) possess the remarkable ability to differentiate into any cell type in the body, a property known as pluripotency. This flexibility is maintained through a unique epigenetic state. Research has demonstrated that 5hmU is present in mouse embryonic stem cells (mESCs) and is not merely a product of DNA damage but is actively generated by TET enzymes through the oxidation of thymine. researchgate.netnih.gov This enzymatic production suggests that 5hmU may function as a distinct epigenetic mark, contributing another layer of regulatory information to the genome. nih.gov

Studies using quantitative mass spectrometry have confirmed that TET-induced oxidation of thymine produces 5hmU in mESCs. nih.gov Furthermore, protein pull-down experiments have shown that 5hmU can influence the binding of transcription factors and chromatin remodeling proteins. researchgate.netnih.gov This indicates that 5hmU has a specific function in stem cells that may go beyond simply flagging a site for DNA repair. researchgate.netnih.gov The presence and enzymatic regulation of 5hmU in ESCs point to its potential role in maintaining the pluripotent state or in guiding early differentiation decisions. nih.govnih.gov

Table 1: Research Findings on this compound (5hmU) in Embryonic Stem Cells

FindingOrganism/Cell TypeImplicationReference(s)
TET enzymes oxidize thymine to form 5hmU.Mouse Embryonic Stem Cells (mESCs)Suggests 5hmU is an enzymatically controlled epigenetic mark, not just a damage product. researchgate.netnih.gov
5hmU influences the binding of transcription factors and chromatin remodelers.Mouse Embryonic Stem Cells (mESCs)Indicates a direct role in gene regulation and chromatin architecture. researchgate.netnih.gov
5hmU can be formed via deamination of 5hmC, a key epigenetic mark in ESCs.Mouse Embryonic Stem Cells (mESCs)Links 5hmU to the dynamic process of DNA demethylation crucial for development. nih.govoup.com
Levels of 5hmU may change during ESC differentiation.Mouse Embryonic Stem Cells (mESCs)Points to a regulatory role in cell fate decisions. nih.gov

Proper embryonic development requires dynamic changes in the epigenome to direct cells toward specific lineages. The family of TET proteins, which are responsible for generating 5hmU from thymine, are essential for this process. nih.govnih.gov Mice that have deficiencies in individual TET enzymes exhibit abnormalities during embryonic development. oup.com When all three TET enzymes are absent in mouse embryonic stem cells, the cells are unable to differentiate properly and cannot support the development of an embryo. nih.govoup.com

While these effects are linked to the loss of 5hmC, the discovery that TETs also produce 5hmU implies that this modification is part of the broader epigenetic landscape necessary for normal development. nih.govresearchgate.net The process of active DNA demethylation, which is critical after fertilization, involves TET-mediated oxidation. oup.com One pathway for this demethylation includes the deamination of 5hmC to 5hmU, which is then repaired. oup.com In mouse ESCs, this repair happens very quickly, suggesting that the formation of 5hmU could trigger a rapid demethylation event necessary for reprogramming the paternal genome during early embryonic development. oup.com The exceptionally high level of 5hmU found in human sperm compared to somatic cells further suggests it may have a currently unrecognized regulatory role in the paternal genome's contribution to the embryo. oup.com

Significance in Embryonic Stem Cells

Response to Environmental Stress

Organisms must constantly adapt to changes in their environment, and epigenetic modifications are a key mechanism for mediating these responses. This compound is recognized as a product of oxidative DNA damage, where reactive oxygen species (ROS) attack thymine. nih.govebi.ac.uk Its levels are known to increase under conditions of oxidant stress. ebi.ac.uk

However, beyond being a simple lesion, 5hmU may also be part of a structured response to environmental cues. Research suggests that the pool of 5hmU generated by oxidative stress could interfere with or participate in physiological epigenetic processes. nih.gov For instance, environmental toxins that induce oxidative stress can potentially alter the levels of TET-dependent modifications. nih.gov Studies in field elms have shown that exposure to β-aminobutyric acid (BABA), a priming agent that enhances stress tolerance, leads to broad epigenetic changes, including an increase in 5hmU levels, suggesting a role in regulatory responses to environmental challenges. thuenen.de The dual nature of 5hmU as both a DNA lesion and a potential regulatory mark highlights its complex role at the interface between the environment and the genome. nih.gov

Table 2: this compound (5hmU) in Response to Stress

Organism/SystemStressor/ConditionObservationImplicationReference(s)
Mammalian CellsOxidative Stress (e.g., from oxidizing agents, radiation)Increased levels of 5hmU in DNA.5hmU is a biomarker of oxidative DNA damage. ebi.ac.uk
Field Elmsβ-aminobutyric acid (BABA) treatment (priming for stress tolerance)Increased levels of 5hmU in DNA.5hmU may be an epigenetic marker involved in regulatory responses to environmental changes and stress priming. thuenen.de
GeneralEnvironmental Toxins (e.g., heavy metals)Induction of oxidative stress.Potential alteration of 5hmU levels, linking environmental exposure to epigenetic changes. nih.govnih.gov

Future Directions and Research Perspectives

Elucidation of the Full Biological Role of 5hmU

While initially identified as a product of oxidative DNA damage, accumulating evidence suggests that 5-hydroxymethyluracil (5hmU) may also serve as an epigenetic mark. nih.govtargetmol.com Its presence in the genomes of a wide array of organisms, including bacteriophages, dinoflagellates, and various eukaryotes, points towards a conserved and potentially regulatory function. rsc.org The levels of 5hmU have been observed to change during cellular differentiation in mouse embryonic stem cells, further supporting its potential role as a dynamic epigenetic modification. oup.com

Future research will need to focus on several key questions to fully elucidate the biological significance of 5hmU. A primary objective is to definitively establish whether 5hmU functions as a regulatory mark, an intermediate in DNA demethylation, a product of oxidative stress, or a combination of these roles. nih.govrsc.org Investigating the dynamic changes in 5hmU levels across different cell types, developmental stages, and disease states will be crucial. frontiersin.orgplos.org For instance, understanding why 5hmU levels are relatively stable in various somatic tissues could provide insights into its physiological maintenance and function. nih.gov

Furthermore, the impact of 5hmU on DNA-protein interactions and transcription needs to be explored in greater detail. oup.comnih.gov In vitro studies have already shown that the presence of 5hmU can influence transcription factor binding. nih.gov Future work should aim to identify the specific cellular contexts and genetic loci where 5hmU exerts a regulatory influence on gene expression.

Identification of Additional 5hmU "Readers" and Interacting Proteins

The biological function of any epigenetic mark is mediated by "reader" proteins that recognize and bind to the modified base, subsequently recruiting other factors to modulate chromatin structure and gene expression. While some proteins that interact with 5hmU have been identified, a comprehensive understanding of the 5hmU interactome is still lacking.

Initial studies have identified proteins involved in chromatin remodeling and DNA repair as potential readers for 5hmU. researchgate.netfrontiersin.org For example, the DNA glycosylases SMUG1 and TDG are known to be the primary enzymes responsible for excising 5hmU from DNA. nih.gov However, the existence of other proteins that specifically recognize 5hmU and mediate downstream signaling pathways is highly probable. The identification of such readers is critical to understanding how 5hmU might function as a regulatory mark. frontiersin.org

Future research should employ advanced proteomic techniques, such as quantitative mass spectrometry-based proteomics, to systematically identify proteins that bind to 5hmU in different cellular contexts. uni-muenchen.defrontiersin.org Distinguishing between proteins that directly bind to 5hmU and those that are part of a larger complex will be essential. uni-muenchen.de Once potential readers are identified, their specific roles in mediating the functional consequences of 5hmU, such as transcriptional regulation or chromatin remodeling, will need to be validated through genetic and biochemical approaches. mdpi.comcam.ac.uk

Mechanistic Insights into 5hmU Function in Specific Organisms and Contexts

The biological significance of 5hmU appears to vary across different organisms and cellular contexts. For example, in some bacteriophages, 5hmU completely replaces thymine (B56734) in the genome and is crucial for the viral life cycle. nih.gov In dinoflagellates, 5hmU is highly abundant and is thought to play a role in their unique genomic organization and transcriptional regulation. biorxiv.orgpnas.orgnih.gov Specifically, in the dinoflagellate Amphidinium carterae, 5hmU is preferentially located in repeat elements and is implicated in silencing transposable elements. pnas.org

Future studies should focus on dissecting the specific mechanisms by which 5hmU influences biological processes in different organisms. This will involve a combination of genetic manipulation of the enzymes involved in 5hmU metabolism (e.g., TET proteins, J-binding proteins, and glycosylases) and detailed analysis of the resulting phenotypes. cam.ac.ukcore.ac.uk For example, investigating the consequences of depleting or overexpressing these enzymes in specific cell types or organisms will provide valuable insights into the functional roles of 5hmU. core.ac.uk

Development of Advanced High-Resolution Mapping Technologies

A major hurdle in understanding the function of 5hmU has been the lack of robust and high-resolution methods for mapping its genomic location. The development of such technologies is paramount for correlating the presence of 5hmU with specific genomic features and transcriptional states.

Several methods for mapping 5hmU have been developed, each with its own advantages and limitations. These include immunoprecipitation-based approaches (5hmU-DIP-seq) and chemical tagging strategies. biorxiv.orgnih.gov More recently, enzyme-mediated bioorthogonal labeling methods have shown promise for the selective enrichment and sequencing of 5hmU-containing DNA fragments. rsc.org

The future of 5hmU mapping lies in the development of technologies that can provide single-base resolution, high sensitivity, and broad applicability across different genomes. Techniques like Aba-Seq, which utilizes a DNA modification-dependent restriction endonuclease, have been successfully applied to map 5-hydroxymethylcytosine (B124674) (5hmC) and could potentially be adapted for 5hmU. springernature.comnih.gov Furthermore, single-molecule sequencing technologies, such as nanopore sequencing, hold great potential for the direct detection of modified bases without the need for chemical or enzymatic treatment. cam.ac.uk The ability to simultaneously map multiple DNA modifications at the single-molecule level will be a significant advancement, allowing for a more comprehensive understanding of the epigenetic landscape. researchgate.net

Therapeutic Exploitation and Chemical Epigenetics

The emerging roles of 5hmU in both normal and disease states present opportunities for therapeutic intervention. Given the link between aberrant epigenetic regulation and various diseases, including cancer, the enzymes that write, read, and erase 5hmU are potential therapeutic targets. frontiersin.orgcam.ac.uk

For instance, in diseases associated with trypanosomatids, such as Leishmaniasis and African sleeping sickness, the enzymes responsible for 5hmU biosynthesis (J-binding proteins) and its subsequent glucosylation are unique to the parasite and absent in humans. cam.ac.uk This makes them attractive targets for the development of specific inhibitors that could have therapeutic value with potentially minimal side effects. cam.ac.uk

In the context of cancer, the levels of 5hmU have been investigated as a potential biomarker. rsc.org Furthermore, the concept of "chemical epigenetics," which involves the use of small molecules to modulate epigenetic marks, could be applied to 5hmU. rsc.org Artificial modification of DNA templates with 5hmU has been shown to regulate transcription in vitro, suggesting the potential for developing chemical switches to control gene expression. rsc.org Future research in this area could focus on designing and synthesizing molecules that can specifically target and alter the 5hmU landscape for therapeutic benefit. nih.gov

Understanding the Duality of 5hmU as a Regulatory Mark versus a Lesion

A central and fascinating challenge in the study of 5hmU is to understand its dual nature as both a potential epigenetic signal and a product of DNA damage. nih.gov The cellular machinery must be able to distinguish between 5hmU that serves a regulatory function and 5hmU that arises from oxidative stress and needs to be repaired to maintain genomic integrity. mdpi.com

This compound can be formed through two main pathways: the oxidation of thymine by reactive oxygen species (ROS), which is considered DNA damage, and the enzymatic deamination of 5-hydroxymethylcytosine (5hmC), which may be part of a regulatory pathway. nih.gov The context in which 5hmU is generated and its pairing partner (adenine in the case of thymine oxidation, and guanine (B1146940) in the case of 5hmC deamination) are likely key determinants of its fate. nih.gov

Future research must focus on unraveling the mechanisms that allow the cell to differentiate between these two forms of 5hmU. This will likely involve a complex interplay between the local chromatin environment, the presence of specific reader proteins, and the activity of DNA repair pathways. researchgate.netmdpi.com Investigating how cellular stress conditions that increase ROS production impact the epigenetic landscape and gene expression will be particularly insightful. researchgate.net Ultimately, a comprehensive understanding of this duality is essential for appreciating the full biological significance of 5hmU and its implications for health and disease.

Q & A

Q. How is 5-hydroxymethyluracil (5hmU) formed in DNA, and what are its primary biological sources?

5hmU arises through enzymatic and non-enzymatic oxidation of thymine. Enzymatic pathways involve TET (Ten-Eleven Translocation) dioxygenases, which hydroxylate thymine, while non-enzymatic oxidation occurs via reactive oxygen species (ROS) . Additionally, 5hmU can form through deamination of 5-hydroxymethylcytosine (5hmC) by cytidine deaminases . These mechanisms are context-dependent, with TET-mediated formation prominent in epigenetic regulation and ROS-driven pathways linked to oxidative stress .

Q. What methodologies are commonly used to detect and quantify 5hmU in DNA?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A gold standard for quantifying 5hmU and its derivatives (e.g., 5-hydroxymethyl-2′-deoxyuridine, HOMedU) with high sensitivity (detection limits ≤ 0.01% modification frequency) .
  • Antibody-Based Assays: Immunoprecipitation or immunofluorescence using anti-5hmU antibodies, though cross-reactivity with similar modifications (e.g., 5hmC) requires validation .
  • Enzymatic Labeling: 5hmU DNA kinase (5hmUDK) selectively tags 5hmU with biotin via click chemistry, enabling enrichment for downstream sequencing or dot-blot analysis .

Q. How does 5hmU influence DNA-protein interactions and transcriptional regulation?

5hmU alters DNA structure, disrupting binding sites for methylation-sensitive proteins (e.g., methyl-CpG-binding domain proteins). For example, it reduces affinity for transcriptional repressors, potentially activating gene expression . Experimental approaches to study this include electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) using 5hmU-specific antibodies .

Advanced Research Questions

Q. What experimental strategies enable single-base resolution mapping of 5hmU in genomes?

  • Chemical Enrichment and Sequencing: Combine 5hmUDK-mediated biotinylation with streptavidin pull-down to isolate 5hmU-containing DNA, followed by next-generation sequencing (e.g., Illumina platforms). This approach achieved genome-wide mapping in Trypanosoma brucei with >90% specificity .
  • Nanopore Sequencing: Detects 5hmU via current signature deviations during DNA strand translocation, though computational models require training on synthetic 5hmU-containing templates .

Q. How does 5hmU contribute to transition mutations in human tumors?

5hmU mismatched with guanine (HmU:G) arises from oxidative deamination of 5-methylcytosine (5mC). Human cell extracts exhibit 60-fold higher excision activity for HmU:G vs. HmU:A, suggesting repair pathways preferentially target HmU:G to prevent C→T mutations. This mechanism explains frequent 5mC→T transitions in cancers, as unrepai red HmU:G mismatches lead to G→A substitutions during replication . Key methodologies include:

  • In vitro Mismatch Repair Assays: Synthetic oligonucleotides with HmU:G or HmU:A pairs incubated with cell extracts to measure glycosylase activity .
  • Deep Sequencing of Edited Genomes: CRISPR-Cas9 introduces 5hmU at specific loci to track mutation rates .

Q. What role does 5hmU play in TET-mediated DNA demethylation pathways?

TET enzymes oxidize 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). While 5hmU is not a direct TET product, it can arise via deamination of 5hmC or TET-mediated thymine hydroxylation. In mouse embryonic stem cells, 5hmU levels correlate with TET2 activity and SF3B1 splicing factor mutations, suggesting crosstalk between epigenetic regulation and RNA splicing . Key techniques:

  • Knockout/Overexpression Models: CRISPR-Cas9 editing of TET2 or SF3B1 to assess 5hmU dynamics via LC-MS/MS .
  • Cell Cycle Synchronization: FACS-sorted cells in G2/M phase show 19-35% higher 5hmU levels, linking replication stress to modification accumulation .

Q. How can researchers resolve contradictions in 5hmU’s reported biological roles?

Discrepancies arise from context-dependent effects (e.g., cell type, oxidative stress levels). Strategies include:

  • Multi-Omics Integration: Pair 5hmU mapping with transcriptomic and proteomic data to identify functional hotspots .
  • Isotope Tracing: Use ¹³C-labeled thymine to distinguish enzymatic vs. ROS-driven 5hmU formation .
  • Cross-Study Meta-Analysis: Compare datasets from diverse models (e.g., cancer vs. stem cells) using standardized LC-MS/MS protocols .

Methodological Best Practices

  • Validation: Always confirm 5hmU signals with orthogonal methods (e.g., LC-MS/MS after antibody enrichment) .
  • Controls: Include synthetic 5hmU-containing oligonucleotides and unmodified controls to assess assay specificity .
  • Ethical Compliance: For human studies, adhere to protocols for DNA extraction and storage to minimize oxidative artifacts .

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